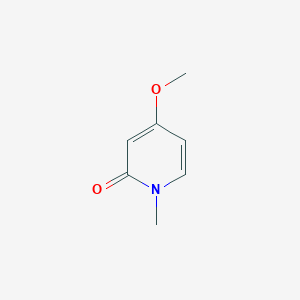

4-Methoxy-1-methylpyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-8-4-3-6(10-2)5-7(8)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWLNNONMGZYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325381 | |

| Record name | 4-methoxy-N-methylpyridone-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41759-19-7 | |

| Record name | NSC409911 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxy-N-methylpyridone-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies of 4 Methoxy 1 Methylpyridin 2 1h One and Its Core Analogues

Direct Synthetic Routes to the 4-Methoxy-1-methylpyridin-2(1H)-one Core

Direct synthetic routes to the this compound core often involve the modification of a pre-existing pyridinone or pyridine (B92270) ring system. These methods are advantageous when the appropriate precursors are readily available.

N-Methylation Approaches to 4-Methoxypyridinones

A primary method for the synthesis of this compound involves the N-methylation of 4-methoxypyridin-2(1H)-one. This reaction introduces the methyl group onto the nitrogen atom of the pyridinone ring. The choice of methylating agent and reaction conditions can significantly influence the outcome and selectivity of the N-alkylation process.

One practical approach for the synthesis of 4-methoxy-1-methyl-2-pyridone is through the N-alkylation of 4-alkoxy-2-pyridones under anhydrous and mild conditions. researchgate.net This can be achieved using tetrabutylammonium (B224687) iodide as a catalyst and potassium tert-butoxide as the base. researchgate.net Another established procedure for the multi-gram scale preparation of this compound involves the reaction of 4-methoxypyridin-2-one with a suitable methylating agent. lookchem.com

The reaction of 4-methoxypyridine (B45360) derivatives with alkyl iodides can lead to the formation of both N-alkylated pyridinium (B92312) ions and the corresponding 1-alkylpyridones. researchgate.net The presence of a solvent tends to favor the formation of the 1-methylpyridone. researchgate.net For instance, when 4-methoxypyridine is treated with methyl iodide in the absence of a solvent, the primary product is the 4-methoxy-1-methylpyridin-1-ium salt. researchgate.net However, in the presence of solvents like acetone, a mixture of the pyridinium salt and 1-methylpyridin-4-one is observed. researchgate.net The use of dimethylformamide (DMF) as a solvent can lead exclusively to the formation of the 1-methylpyridone product. researchgate.net Electron-withdrawing groups on the pyridine ring also promote this conversion. researchgate.net

| Reactant | Methylating Agent | Solvent | Product(s) | Reference |

| 4-Methoxypyridin-2-one | Not specified | Not specified | This compound | lookchem.com |

| 4-Alkoxy-2-pyridones | Alkyl halides | Anhydrous | N-Alkyl-4-alkoxy-2-pyridones | researchgate.net |

| 4-Methoxypyridine | Methyl iodide | None | 4-Methoxy-1-methylpyridin-1-ium salt | researchgate.net |

| 4-Methoxypyridine | Methyl iodide | Acetone | 4-Methoxy-1-methylpyridin-1-ium salt and 1-Methylpyridin-4-one | researchgate.net |

| 4-Methoxypyridine | Methyl iodide | DMF | 1-Methylpyridin-4-one | researchgate.net |

Rearrangement-Based Syntheses from Pyridine Derivatives

Rearrangement reactions of pyridine derivatives, particularly pyridine N-oxides, provide another avenue for the synthesis of pyridinones. These reactions often involve treatment with an activating agent, such as acetic anhydride, which facilitates a rearrangement to form a 2-substituted pyridine that can be converted to the corresponding pyridone.

When pyridine N-oxide is treated with acetic anhydride, the carbons at the 2-position become electrophilic, allowing for nucleophilic attack by acetate (B1210297). stackexchange.com Subsequent elimination re-aromatizes the ring, yielding a 2-acetoxypyridine. stackexchange.com Hydrolysis of this intermediate furnishes the 2-hydroxypyridine, which exists in tautomeric equilibrium with the more stable 2-pyridone. stackexchange.com This general principle can be applied to substituted pyridine N-oxides to access a variety of pyridone derivatives. For example, 4-nitropyridine-N-oxide can be converted to pyridinone through a series of reactions including acetylization and elimination. frontiersin.org

Cyclic Condensation and Ring-Closing Methodologies for Pyridinone Scaffolds

The construction of the pyridinone ring through cyclization reactions is a versatile and widely employed strategy. These methods typically involve the condensation of two or more acyclic precursors to form the heterocyclic core.

Utilization of Acetoacetate (B1235776) and Malonate Derivatives

Acetoacetate and malonate derivatives are key building blocks in the synthesis of pyridinone scaffolds. Their reactive methylene (B1212753) groups and ester functionalities allow for a variety of condensation and cyclization reactions.

For example, ethyl acetoacetate can be converted to an imino ester in aqueous ammonia, which then undergoes condensation with diethyl malonate to produce ethyl 4-hydroxy-2-pyridinone-3-carboxylate. frontiersin.orgnih.gov Similarly, the reaction of Meldrum's acid, a cyclic malonate derivative, with a β-keto-ester and an aromatic aldehyde in the presence of ammonium (B1175870) acetate is a common method for synthesizing 3,4-dihydro-2(1H)-pyridones. mdpi.com The synthesis of highly functionalized 2-pyridones can also be achieved from dimethyl malonate derivatives and alkynyl imines in the presence of a base like sodium hydride. iipseries.org

| Reactant 1 | Reactant 2 | Product | Reference |

| Ethyl acetoacetate (as imino ester) | Diethyl malonate | Ethyl 4-hydroxy-2-pyridinone-3-carboxylate | frontiersin.orgnih.gov |

| Meldrum's acid | β-Keto-ester, Aromatic aldehyde, Ammonium acetate | 3,4-Dihydro-2(1H)-pyridone | mdpi.com |

| Dimethyl malonate derivative | Alkynyl imine | Highly functionalized 2-pyridone | iipseries.org |

One-Pot and Multicomponent Cyclizations

One-pot and multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like pyridinones from simple starting materials in a single synthetic operation. rsc.org These reactions often involve a cascade of condensation, addition, and cyclization steps. rsc.org

A one-pot, four-component reaction of Meldrum's acid, a benzaldehyde (B42025) derivative, methyl acetoacetate, and ammonium acetate can be used to synthesize 3,4-dihydro-2-pyridone derivatives. nih.gov Another example is the one-pot synthesis of substituted pyridines from 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile (B47326), and an alcohol in the presence of sodium hydroxide. nih.gov Furthermore, a four-component branched domino reaction utilizing microwave irradiation allows for the efficient construction of fully substituted 2-pyridone derivatives from methyl acetoacetate or 2,4-pentanedione, diethyl malonate, triethyl orthoformate, and various amines. acs.org This method proceeds through the formation of an enamino ester and diethyl ethoxymethylenemalonate, followed by an aza-ene reaction and intramolecular cyclization. acs.org

Strategies Involving Cyanoacetates and Enaminones

Cyanoacetate (B8463686) derivatives and enaminones are versatile intermediates in the synthesis of pyridinones. The cyano group can participate in cyclization reactions and can be retained in the final product or transformed into other functional groups.

The reaction of ethyl cyanoacetate with various substrates is a common strategy. For instance, N-(2-pyridyl)cyanoacetamides can be synthesized from the reaction of 2-aminopyridines with ethyl cyanoacetate. researchgate.net These cyanoacetamides can then be cyclized to form pyrido[1,2-a]pyrimidin-2-ones. researchgate.net In another approach, a one-pot reaction of cyanoacetohydrazide, activated nitrile substrates like malononitrile or ethyl cyanoacetate, and aromatic aldehydes yields N-amino-3-cyano-2-pyridone derivatives. rsc.org This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, intramolecular cyclization, tautomerization, and oxidative aromatization. rsc.org

Enaminones are also valuable precursors for pyridone synthesis. They can be prepared from the reaction of methyl ketones with N,N-dimethylformamide-dimethylacetal (DMF-DMA). jmaterenvironsci.com These enaminones can then undergo a one-pot, three-component reaction with ethyl 2-cyanoacetate and a primary amine to afford 2-pyridone derivatives. jmaterenvironsci.com A copper-catalyzed reaction between enaminones and alkynes provides an efficient route to highly functionalized pyridones. thieme-connect.com

Derivatization and Modification of Pre-existing Pyridinone Systems

The synthesis of functionalized pyridinones often involves the strategic modification of readily available pyridinone precursors. This approach allows for the introduction of specific substituents and the fine-tuning of the molecule's electronic and steric properties.

Introduction of Alkoxy Substituents via Nucleophilic Aromatic Substitution

The introduction of an alkoxy group, such as a methoxy (B1213986) group, onto a pyridinone ring can be effectively achieved through nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces a suitable leaving group on the aromatic ring. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C-2 and C-4 positions (ortho and para to the ring nitrogen). stackexchange.comechemi.comwikipedia.org This reactivity is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (a Meisenheimer complex) formed during the reaction. stackexchange.comechemi.com

For the SNAr mechanism to proceed, the ring must be activated by electron-withdrawing groups, and a good leaving group, typically a halide, must be present. wikipedia.org The reaction involves the attack of a nucleophile, such as a methoxide (B1231860) anion, on the carbon atom bearing the leaving group. stackexchange.com This leads to the formation of a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. stackexchange.comwikipedia.org The stability of the Meisenheimer complex is a crucial factor, and the presence of activating groups like nitro groups further enhances the reaction rate. wikipedia.org The transformation of 2-thiopyridines into 2-pyridones via nucleophilic aromatic substitution has also been explored, highlighting the versatility of this method for functionalizing the pyridine core. scispace.com

Functionalization of Hydroxypyridinone Precursors

Hydroxypyridinones are versatile precursors for the synthesis of N-alkylated-4-alkoxy-2-pyridones. lookchem.com The tautomeric nature of 2-hydroxypyridine, which preferentially exists in the aromatic 2-pyridone amide form, is a key aspect of its reactivity. gcwgandhinagar.com This stability, derived from a strong C=O bond while retaining aromaticity, allows for selective functionalization. gcwgandhinagar.com

A significant challenge in the alkylation of pyridones is the potential for competition between N-alkylation and O-alkylation. lookchem.com However, efficient protocols have been developed to achieve selective N-alkylation. For instance, a practical procedure for the synthesis of this compound involves the selective N-alkylation of 4-alkoxy-2-pyridones. lookchem.com The functionalization of hydroxypyridinone chelators, often used in medicinal chemistry, showcases the broad applicability of these precursors for creating diverse molecular architectures. nih.govacs.orgmdpi.commdpi.com The synthesis can start from commercially available and inexpensive materials like kojic acid, which can be converted into key pyranone intermediates. These intermediates are then reacted with primary amines to form N-substituted hydroxypyridinones. mdpi.com

A specific method for preparing this compound involves treating the corresponding pyridone with a methylating agent in the presence of a base. lookchem.com The choice of solvent and base can significantly influence the selectivity of the reaction.

Advanced Synthetic Protocols and Green Chemistry Applications

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient reaction protocols. This has led to the exploration of solvent-free conditions and novel catalytic systems for the synthesis of pyridinones.

Solvent-Free Reaction Conditions in Pyridinone Synthesis

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry, as they minimize waste and can lead to improved reaction rates and yields. Several methods for synthesizing pyridinone derivatives under solvent-free conditions have been reported. scirp.orgresearchgate.netjmaterenvironsci.com These reactions are often carried out by heating a mixture of the reactants, sometimes in the presence of a catalyst. jmaterenvironsci.comresearchgate.net

Catalytic Methods and Efficiency Enhancements

The use of catalysts is central to improving the efficiency of pyridinone synthesis. iipseries.org Catalysts can enhance reaction rates, improve selectivity, and allow for milder reaction conditions. A wide range of catalysts, including Lewis acids, Brønsted acids, and transition metals, have been employed. iipseries.orgscirp.org

Transition metal-catalyzed reactions, such as those involving palladium, rhodium, or copper, have proven to be powerful tools for constructing 2-pyridone scaffolds. iipseries.orgrsc.org For example, Rh(III)-catalyzed intramolecular annulation of α,β-unsaturated amides and alkynes can produce NH-free 2-pyridone derivatives. iipseries.org Similarly, Cu(II)-catalysis can be used in a one-pot synthesis of N-heteroaryl 2-pyridone derivatives. iipseries.org

In addition to transition metals, other catalysts have been shown to be highly effective. Magnesium oxide (MgO) and bismuth(III) nitrate (B79036) pentahydrate have been used as inexpensive and environmentally friendly catalysts for the three-component synthesis of N-amino-2-pyridones. scirp.org Basic alumina (B75360) (Al2O3) has also been utilized as a catalyst in the solvent-free synthesis of 2-pyridone derivatives from enaminones and ethyl 2-cyanoacetate, offering advantages of short reaction times and high yields. jmaterenvironsci.comresearchgate.net

Chemical Transformations and Reactivity of 4 Methoxy 1 Methylpyridin 2 1h One

Electrophilic Substitution Reactions

The electron-donating methoxy (B1213986) group at the 4-position and the amide-like character of the pyridinone ring significantly influence the outcome of electrophilic substitution reactions.

Halogenation and its Regioselectivity

The halogenation of 4-Methoxy-1-methylpyridin-2(1H)-one proceeds with notable regioselectivity, primarily influenced by the directing effects of the methoxy and carbonyl groups. The use of N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), provides a mild and effective method for halogenation.

Studies on the bromination of activated pyridines have shown that the reaction is highly regioselective. For 4-methoxypyridine (B45360) derivatives, the substitution pattern is dictated by the electronic nature of the ring. The use of hexafluoroisopropanol (HFIP) as a solvent has been demonstrated to enhance the reactivity of N-halosuccinimides, allowing for efficient halogenation under mild conditions without the need for a catalyst. This method has proven effective for a broad range of arenes and heterocycles, suggesting its applicability to this compound.

The reaction of 4-methoxy-2-pyridone with butyllithium (B86547) at low temperatures, followed by treatment with an electrophile, has been shown to result in exclusive substitution at the C-3 position. This indicates the high nucleophilicity of this position upon deprotonation. While this is not a direct electrophilic substitution on the neutral molecule, it highlights the inherent reactivity of the C-3 position.

A summary of typical halogenation reactions is presented in the table below.

| Reagent | Solvent | Position of Halogenation | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile | C-3 | [General studies on activated pyridines] |

| N-Chlorosuccinimide (NCS) | Hexafluoroisopropanol (HFIP) | C-3 | [Methodology for arenes and heterocycles] rsc.org |

| N-Iodosuccinimide (NIS) | Hexafluoroisopropanol (HFIP) | C-3 | [Methodology for arenes and heterocycles] rsc.org |

Nitration and Oximination Pathways

The nitration of pyridinone systems can be challenging due to the potential for N-oxidation and the deactivating effect of the pyridinium (B92312) cation under strongly acidic conditions. However, methods for the nitration of related methoxy-substituted aromatic compounds have been developed. For instance, the nitration of 4-methoxyaniline derivatives to produce 4-methoxy-2-nitroaniline (B140478) is a known industrial process, often involving acetylation to protect the amino group, followed by nitration and subsequent hydrolysis. This suggests that direct nitration of this compound would likely occur at the positions ortho to the activating methoxy group, namely C-3 and C-5.

The nitration of 2-methylpyrimidine-4,6-dione has been studied, indicating that pyrimidinone structures can undergo nitration under specific conditions. While direct evidence for the nitration of this compound is limited in the reviewed literature, the general principles of electrophilic aromatic substitution on activated heterocyclic systems would predict reaction at the C-3 and/or C-5 positions.

Nucleophilic Reactivity and Substituent Exchange

The presence of a halogen atom on the pyridinone ring opens up pathways for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.

Displacement of Halogens by Oxygen Nucleophiles

Halogen atoms at the C-3 or C-5 positions of the this compound ring are susceptible to nucleophilic displacement by oxygen-based nucleophiles, such as alkoxides. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the electron-withdrawing nature of the pyridinone ring.

While specific examples for the title compound are not extensively documented, studies on related halopyridines demonstrate the feasibility of such transformations. For instance, the reaction of 2,4-dihalogenoquinolines with sodium alkoxides in toluene (B28343) leads to regioselective substitution at the 2-position. This suggests that a halogen at the C-3 position of this compound would be reactive towards alkoxides.

Amination Reactions

Amination of methoxy pyridine (B92270) derivatives can be achieved through various methods, including transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. A protocol for the nucleophilic amination of methoxypyridines using sodium hydride (NaH) in the presence of lithium iodide (LiI) has been developed. Furthermore, palladium-catalyzed amination has been shown to be an effective strategy for the selective introduction of amines onto dichloropyridines.

In a related context, 3-amino-1-methyl-1H-pyridin-2-one has been utilized as a directing group for copper-catalyzed ortho-amination of C-H bonds, highlighting the utility of aminated pyridinone scaffolds in organic synthesis. These methodologies suggest that halogenated derivatives of this compound would be suitable substrates for amination reactions.

Rearrangement and Tautomerization Processes

The potential for rearrangement and tautomerization adds another dimension to the chemical behavior of this compound.

The pyridin-2(1H)-one moiety can theoretically exist in equilibrium with its tautomeric form, 2-hydroxy-4-methoxypyridine. However, for N-substituted pyridin-2-ones, this type of proton tautomerism is blocked. Instead, the focus is on the keto-enol tautomerism involving the ring structure itself. Computational studies on 2-pyridone and 4-pyridone have shown that the equilibrium between the keto and enol forms is sensitive to the solvent. Generally, the keto form is favored in solution.

While extensive studies on the thermal or photochemical rearrangement of this compound are not widely reported, related heterocyclic systems are known to undergo such transformations. For instance, the thermal rearrangement of 2-methoxypyridine (B126380) N-oxides to 1-methoxypyridin-2-ones has been investigated. Photochemical rearrangements of dienone systems are also well-documented, often proceeding through complex radical or pericyclic pathways. Given the dienone-like structure within the this compound ring, the possibility of photochemical rearrangements cannot be discounted, although specific studies are lacking.

In the reaction of 4-methoxypyridine derivatives with alkyl iodides, the formation of N-methyl-4-pyridones alongside the expected pyridinium salts has been observed, particularly in the presence of a solvent. This suggests a potential rearrangement or dealkylation-realkylation process under certain conditions.

Investigation of O-Methyl to N-Methyl Migration Mechanisms

The migration of a methyl group from oxygen to nitrogen in pyridinone systems is a significant transformation that influences product distribution in alkylation reactions. Studies on related 4-methoxypyridine derivatives have shown that the reaction with methyl iodide can yield both the expected O-alkylation product (4-methoxy-1-methylpyridin-1-ium) and the N-methylated pyridone (1-methylpyridin-4-one), which is a product of rearrangement. researchgate.net

The mechanism of this conversion is highly dependent on the reaction conditions, particularly the presence and nature of the solvent. When 4-methoxypyridine is treated with methyl iodide in the absence of a solvent, only the 4-methoxy-1-methylpyridin-1-ium salt is formed. researchgate.net However, conducting the reaction in the presence of solvents like acetone, toluene, acetonitrile, or methanol (B129727) leads to the formation of both the pyridinium salt and the rearranged 1-methylpyridin-4-one. researchgate.net The use of dimethylformamide (DMF) as a solvent can exclusively favor the formation of the N-methylated pyridone. researchgate.net

A proposed mechanism suggests that the reaction proceeds through an initial O-methylation to form the 4-methoxy-1-methylpyridinium ion. Subsequently, a solvent-mediated demethylation and N-methylation sequence, or an intramolecular rearrangement, could lead to the more thermodynamically stable 1-methylpyridone product. The presence of electron-withdrawing groups on the pyridine ring has also been found to favor this conversion. researchgate.net

Table 1: Solvent Effect on the Reaction of 4-Methoxypyridine with Methyl Iodide researchgate.net

| Solvent | Product(s) | Ratio (Pyridinium salt : Pyridone) |

|---|---|---|

| None | 4-methoxy-1-methylpyridin-1-ium | 100 : 0 |

| Acetone | Mixture of both products | ~1 : 1 |

| Toluene | Mixture of both products | ~1 : 1 |

| Acetonitrile | Mixture of both products | ~1 : 1 |

| Methanol | Mixture of both products | ~1 : 1 |

| THF | Mixture of both products | ~1 : 1 |

Equilibrium Studies of Pyridinone Tautomers

Pyridinones, including this compound, can theoretically exist in equilibrium with their hydroxypyridine tautomers. The position of this equilibrium is crucial as it dictates the molecule's structure, reactivity, and properties. For the parent 2-pyridone/2-hydroxypyridine system, the pyridone form is generally favored, while for the 4-pyridone/4-hydroxypyridine system, the hydroxypyridine tautomer can be more stable in the gas phase. wayne.edu

Computational and experimental studies have shown that factors such as aromaticity, intramolecular hydrogen bonding, electronic delocalization, and solvent effects play a significant role in determining the tautomeric preference. nih.gov In condensed phases and polar solvents, the pyridone tautomer is often stabilized due to better solvation of the more polar carbonyl group. wayne.edu The introduction of a nitrogen atom into the ring, as in pyrimidinones, tends to shift the equilibrium towards the keto form. nih.gov For this compound, the nitrogen atom is already alkylated, which locks the structure in the pyridin-2-one form, preventing the classic lactam-lactim tautomerism involving the ring nitrogen. However, tautomerism involving the 4-methoxy group and the ring carbonyl could be considered, though the pyridone form is overwhelmingly dominant.

Oxidative and Reductive Transformations

Oxidation Leading to Quinone and Trione (B1666649) Derivatives

The oxidation of pyridinone cores can lead to highly functionalized and biologically relevant quinone derivatives. While direct oxidation of this compound is not extensively detailed, the oxidation of related hydroxy-substituted pyridinones and other aromatic systems provides insight into potential pathways. For instance, the oxidation of hydroxylated aromatic compounds is a common method for preparing quinones. mdpi.com Reagents like Fremy's salt are known to oxidize aniline (B41778) derivatives to quinones and can facilitate the direct conversion to hydroxy quinones in some cases. mdpi.com Electrochemical oxidation is another method used to convert hydroxyamines into hydroxyquinone derivatives without affecting the amino group. mdpi.com It is plausible that under specific oxidative conditions, the pyridine ring of this compound could be susceptible to oxidation, potentially leading to complex quinone-like or trione structures after demethylation and further oxidation.

Formation of Dimeric and Oligomeric Structures under Oxidative Conditions

Oxidative conditions can also promote the coupling of pyridinone units to form dimeric or oligomeric structures. This reactivity is often observed in phenolic compounds and other electron-rich aromatic systems. The mechanism typically involves the formation of radical intermediates which then couple. For example, the condensation of 4-hydroxy-6-methylpyridin-2(1H)-one with aldehydes can lead to methylene-bridged bis(pyridinone) structures, which are essentially dimeric forms. mdpi.com While this is not a direct oxidative coupling, it demonstrates the propensity of these rings to link together. Oxidative enzymes or chemical oxidants could potentially achieve similar C-C or C-O bond formations between two molecules of this compound, leading to more complex, higher molecular weight structures.

Cross-Coupling and Annulation Reactions

Palladium-Catalyzed Suzuki Coupling and Site-Selectivity

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, and its application to heteroaromatic compounds like pyridinones is of great interest in synthetic chemistry. mdpi.com For the Suzuki coupling of this compound, a suitable leaving group (e.g., a halide) would first need to be installed on the pyridine ring.

Studies on related dihalopyridine systems demonstrate the importance of the catalyst, ligands, and reaction conditions in controlling site-selectivity. nih.gov Conventionally, halides adjacent to the ring nitrogen are more reactive. However, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can reverse this selectivity, promoting coupling at the C4 position of 2,4-dichloropyridines. nih.gov Furthermore, ligand-free conditions have been shown to afford remarkable C4-selectivity in some cases. nih.gov

For a hypothetical halogenated derivative of this compound, the electronic effects of the methoxy and N-methyl-oxo groups would significantly influence the oxidative addition step and thus the site-selectivity of the Suzuki coupling. The choice of palladium catalyst and ligands would be crucial for achieving high yields and selectivity for coupling at a desired position. rsc.orgmdpi.com

Table 2: Factors Influencing Site-Selectivity in Suzuki Coupling of Halopyridines

| Factor | Influence on Selectivity | Reference |

|---|---|---|

| Ligand | Sterically hindered ligands (e.g., IPr) can favor coupling at less reactive positions (e.g., C4 over C2). | nih.gov |

| Catalyst Precursor | Different palladium sources (e.g., Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄) can affect conversion and selectivity. | nih.govrsc.org |

| Reaction Conditions | Solvent, base, and additives (e.g., quaternary ammonium (B1175870) salts) can dramatically alter the selective outcome. | nih.gov |

| Substituent Effects | Electron-donating or -withdrawing groups on the pyridine ring influence the reactivity of adjacent halides. | nih.gov |

Intramolecular Heck Reactions for Macrocyclization

The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that serves as a robust strategy for the synthesis of cyclic compounds, including macrocycles. This transformation involves the coupling of an organopalladium species with an alkene moiety within the same molecule. While specific examples detailing the use of this compound as a direct precursor in intramolecular Heck reactions for macrocyclization are not extensively documented in dedicated studies, the principles of the reaction are broadly applicable to suitably functionalized derivatives.

To achieve macrocyclization, a derivative of this compound would need to be synthesized bearing both a halide (or triflate) and an alkene group, connected by a long, flexible linker. The reaction typically proceeds via the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, followed by migratory insertion of the tethered alkene and subsequent beta-hydride elimination to regenerate the catalyst and release the macrocyclic product. This methodology is a cornerstone in the synthesis of complex natural products and novel macrocyclic drugs. The versatility of the Heck reaction allows for the construction of large rings that would be challenging to form using other methods.

| Feature | Description |

| Reaction Type | Intramolecular Palladium-Catalyzed C-C Bond Formation |

| Required Substrate | A molecule containing both a vinyl/aryl halide and an alkene, joined by a linker. |

| Catalyst | Typically a Palladium(0) complex, e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂. |

| Key Steps | Oxidative Addition, Migratory Insertion, Beta-Hydride Elimination. |

| Product | A macrocyclic compound containing a new endocyclic double bond. |

Iodocyclization for Fused Heterocycle Formation

Electrophilic cyclization, particularly iodocyclization, is a valuable method for constructing fused heterocyclic systems. This reaction involves the activation of a carbon-carbon double or triple bond by an electrophilic iodine source, followed by intramolecular attack from a nucleophile to form a new ring. For a derivative of this compound to undergo this transformation, it must possess a tethered unsaturated moiety, such as an alkenyl or alkynyl group.

Studies on related 2-pyridone systems have demonstrated the feasibility of this approach. For instance, N-alkenyl-2-pyridone derivatives react with halogens like iodine or bromine to yield fused heterocyclic salts. researchgate.netresearchgate.net In this process, the iodine activates the double bond of the alkenyl side chain, which is then attacked by the nucleophilic oxygen atom of the pyridone ring. This results in the formation of a new five- or six-membered ring, creating a bicyclic system such as a 2,3-dihydrooxazolo[3,2-a]pyridinium salt. researchgate.netresearchgate.net This strategy provides a direct and atom-economical route to complex fused pyridone structures.

| Reagent | Substrate Requirement | Product Type |

| Iodine (I₂) / NIS | A tethered alkenyl or alkynyl group on the pyridone. | Fused heterocyclic ring containing iodine. |

| Bromine (Br₂) / NBS | A tethered alkenyl or alkynyl group on the pyridone. | Fused heterocyclic ring containing bromine. |

Deprotonation and Organometallic Reactivity

The pyridone ring can be selectively functionalized through deprotonation using strong bases, creating nucleophilic centers that can react with a variety of electrophiles. Furthermore, the presence of directing groups can enable transition metal-catalyzed C-H activation at specific positions.

Regioselective Lithiation and Subsequent Functionalization

The directed ortho-metalation of the 4-methoxy-2-pyridone scaffold is a highly effective strategy for introducing substituents at the C-3 position. Research has shown that treatment of 4-methoxy-2-pyridones with a strong base like butyllithium at low temperatures (e.g., -78 °C) results in exclusive deprotonation at the C-3 position. rsc.org This high regioselectivity is attributed to the directing effect of the adjacent carbonyl group at C-2.

The resulting C-3 lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles to yield C-3 functionalized products. rsc.org This method provides a reliable and versatile route to 3-substituted 4-methoxy-2-pyridones, which are important precursors for various natural products. rsc.org

| Electrophile | Reagent Example | Resulting C-3 Substituent |

| Deuterium Source | MeOD | -D |

| Alkyl Halide | MeI | -CH₃ |

| Carbon Dioxide | CO₂ | -COOH |

| Aldehyde | Benzaldehyde (B42025) | -CH(OH)Ph |

| α,β-Unsaturated Aldehyde | (E)-but-2-enal | -CH(OH)CH=CHCH₃ |

Ruthenium-Catalyzed C-H Arylation at Benzylic Positions

Ruthenium-catalyzed C-H activation is a modern synthetic tool for the formation of carbon-carbon bonds, offering an atom-economical alternative to traditional cross-coupling reactions. This methodology can be applied to the arylation of C(sp³)–H bonds at benzylic positions. The compound this compound itself does not possess a benzylic C-H bond. However, an analogue such as 1-benzyl-4-methoxypyridin-2(1H)-one would be a suitable substrate for this transformation.

In such a reaction, a ruthenium catalyst, often in the presence of a directing group, can selectively activate a C-H bond on the benzylic methylene (B1212753) group (-CH₂-Ph). This activation facilitates a coupling reaction with an aryl halide or another arylating agent. The pyridone's carbonyl oxygen or a separate directing group attached to the aromatic ring can coordinate to the ruthenium center, positioning it to activate the targeted benzylic C-H bond. This reaction provides a direct method for synthesizing α,α-diarylmethyl-substituted pyridones, which are valuable structures in medicinal chemistry.

Computational and Theoretical Investigations of 4 Methoxy 1 Methylpyridin 2 1h One

Electronic Structure and Quantum Chemical Characterization

The electronic properties of a molecule govern its reactivity, stability, and spectroscopic behavior. Quantum chemical characterization offers a detailed picture of the electron distribution and orbital interactions within 4-Methoxy-1-methylpyridin-2(1H)-one.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. acs.org It is frequently employed to determine the ground state properties of molecules with high accuracy. For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to optimize the molecular geometry. tandfonline.comresearchgate.netoatext.com

This optimization process yields the most stable arrangement of atoms in the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental for understanding the molecule's three-dimensional structure. Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule, allowing for a comparison between theoretical and experimental spectroscopic data. openaccesspub.org Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters based on DFT Calculations This table is for illustrative purposes, as specific experimental or calculated data for this molecule is not readily available in the provided search results.

| Parameter | Value |

|---|---|

| Bond Length (C=O) | ~1.23 Å |

| Bond Length (C-N) | ~1.38 Å |

| Bond Length (C-OCH₃) | ~1.36 Å |

| Bond Angle (C-N-C) | ~120° |

| Total Dipole Moment | Data not available |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. mdpi.com

The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron from the molecule. The energy of the LUMO is related to the electron affinity, the energy released when an electron is added. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govbohrium.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. uomphysics.net For this compound, the distribution of the HOMO and LUMO across the pyridone ring, methoxy (B1213986) group, and carbonyl oxygen would reveal the regions most involved in electron donation and acceptance.

Table 2: Frontier Molecular Orbital (FMO) Properties This table illustrates the type of data obtained from FMO analysis. Specific values for the target compound are not available in the provided search results.

| Property | Value (eV) |

|---|---|

| E(HOMO) | Data not available |

| E(LUMO) | Data not available |

| Energy Gap (ΔE) | Data not available |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, resembling the familiar Lewis structure picture. uni-muenchen.de This method is used to study intramolecular interactions, such as hyperconjugation, which involves charge delocalization from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. wisc.edu The stabilization energy (E⁽²⁾) associated with these interactions quantifies their significance. For this compound, NBO analysis would reveal stabilizing interactions, for example, between the lone pairs of the oxygen atoms and the π* anti-bonding orbitals of the pyridone ring. researchgate.net

Natural Population Analysis (NPA), a part of the NBO method, calculates the distribution of electron density among the atoms, yielding atomic charges. uni-muenchen.de These charges offer insight into the electrostatic nature of the molecule.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. libretexts.org The MEP surface is plotted over the electron density, with different colors representing different values of the electrostatic potential. tandfonline.com

Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of sites prone to electrophilic attack. In this compound, these would likely be concentrated around the carbonyl oxygen and the methoxy oxygen atom. nih.gov

Blue regions represent positive electrostatic potential, which is electron-deficient and indicates sites for nucleophilic attack. These would be expected near the hydrogen atoms. uomphysics.net

Green regions correspond to neutral or zero potential.

The MEP map provides a valuable guide to the molecule's reactivity and intermolecular interactions, such as hydrogen bonding. researchgate.net

Fukui functions provide a more quantitative measure of local reactivity at specific atomic sites within a molecule. researchgate.net Based on how the electron density changes with the addition or removal of an electron, these functions help to identify which atoms are most susceptible to different types of attack:

f(r)⁺ : For nucleophilic attack (electron acceptance).

f(r)⁻ : For electrophilic attack (electron donation).

f(r)⁰ : For radical attack.

By calculating these indices for each atom in this compound, one can precisely pinpoint the most reactive centers, complementing the qualitative picture provided by MEP maps. nih.govresearchgate.net This analysis is crucial for predicting the regioselectivity of chemical reactions involving the compound.

Conformational Analysis and Intramolecular Interactions

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. researchgate.net For this compound, a key conformational feature would be the orientation of the methoxy group relative to the pyridone ring.

A potential energy surface (PES) scan is typically performed by systematically rotating the C-O-C-H dihedral angle of the methoxy group and calculating the energy at each step. The resulting energy profile would reveal the most stable (lowest energy) and least stable (highest energy) conformations. The stability of different conformers is influenced by a balance of steric hindrance and stabilizing intramolecular interactions, such as weak hydrogen bonds or hyperconjugative effects, which can be further analyzed using NBO theory.

Identification and Relative Stability of Conformers and Rotamers

Below is a representative table illustrating how the relative stabilities of different conformers of a related pyridinone derivative were determined computationally.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| I | 0 | 0.00 |

| II | 90 | 2.54 |

| III | 180 | 1.21 |

| This table is illustrative and based on general findings for similar compounds. Specific data for this compound would require dedicated calculations. |

Potential Energy Surface (PES) Mapping

To understand the conformational flexibility and the energy landscape of this compound, Potential Energy Surface (PES) mapping is performed. researchgate.netmdpi.com This computational technique involves systematically changing specific geometric parameters, such as dihedral angles, and calculating the corresponding energy of the molecule. The resulting surface provides a visual representation of the energy as a function of molecular geometry, revealing the most stable conformations (energy minima) and the energy barriers between them (saddle points or transition states). researchgate.netmdpi.com For example, a PES scan for the rotation of the methoxy group would show the energetic cost of moving from a planar to a non-planar arrangement. researchgate.net

Mechanistic Elucidation Through Computational Modeling

Computational modeling serves as a powerful tool to investigate reaction mechanisms involving this compound at a molecular level.

Reaction Pathway Simulations and Transition State Identification

By simulating potential reaction pathways, computational chemists can predict the step-by-step mechanism of chemical transformations. chemrxiv.org This involves identifying all intermediates and, crucially, the transition states that connect them. A transition state is the highest energy point along the reaction coordinate and represents the "point of no return" for a given elementary reaction step. uu.nl For reactions such as N-demethylation or other functionalizations, these simulations can trace the movement of atoms and the breaking and forming of bonds. acs.org The geometry of the transition state provides critical information about the steric and electronic requirements of the reaction. chemrxiv.org

Energetic Barriers and Reaction Kinetics Prediction

Once transition states are identified, their energies relative to the reactants can be calculated. This energy difference is known as the activation energy or energetic barrier. researchgate.net A higher barrier corresponds to a slower reaction rate. By calculating these barriers, it is possible to predict the kinetics of a reaction and understand how factors like substituents or catalysts might influence the reaction speed. researchgate.net For instance, the energetic barrier for the demethylation of a related 4-methoxypyridine (B45360) derivative was computationally explored to understand its feasibility under certain conditions. acs.org

Solvent Effects in Computational Studies

The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational models are employed to account for these effects.

Implicit Solvent Models (e.g., Polarizable Continuum Model, PCM) for Spectroscopic and Conformational Predictions

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are widely used to simulate the effect of a solvent without explicitly including individual solvent molecules. numberanalytics.comnih.gov In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. numberanalytics.comsibran.ru This method is computationally efficient and has been shown to be effective in predicting how a solvent can alter the conformational stability and spectroscopic properties of a molecule. sibran.rumdpi.com For example, PCM can be used to calculate how the UV-Vis absorption spectrum or NMR chemical shifts of this compound might change when dissolved in solvents of varying polarity, such as water, ethanol, or chloroform. sibran.rubohrium.comresearchgate.net These calculations help in interpreting experimental spectroscopic data obtained in solution. mdpi.com

The following table demonstrates the kind of data that can be generated using implicit solvent models to predict spectroscopic shifts.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |

| Gas Phase | 1 | 280 |

| Heptane | 1.9 | 282 |

| Chloroform | 4.8 | 285 |

| Ethanol | 24.6 | 288 |

| Water | 78.4 | 290 |

| This table is a hypothetical representation of the effect of solvent polarity on the maximum absorption wavelength (λmax) of a pyridinone derivative as predicted by PCM calculations. |

Lack of Published Data on Explicit Solvent Interactions of this compound

Despite a comprehensive search of scientific literature, no specific computational or theoretical investigations detailing the explicit solvent molecule interactions of this compound have been identified. While general computational chemistry studies on related pyridinone structures and the principles of solvent effects are available, research focusing directly on the solvation shell and explicit intermolecular forces of this particular compound appears to be absent from published works.

Computational studies on similar molecules often employ techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations to probe the nature of solute-solvent interactions. These methods can provide detailed insights into hydrogen bonding networks, including bond distances, angles, and lifetimes, as well as calculate interaction energies between the solute and individual solvent molecules. Furthermore, analyses like radial distribution functions and coordination numbers are typically used to describe the structure of the solvent shell around the molecule.

However, the application of these specific computational methods to this compound to elucidate its behavior in the presence of explicit solvent molecules has not been reported in the accessible scientific literature. Such studies would be crucial for a fundamental understanding of its solubility, reactivity, and transport properties in different solvent environments. The absence of such data precludes a detailed discussion and the generation of specific data tables on the explicit solvent molecule interactions for this compound.

Synthetic Applications As a Molecular Scaffold and Intermediate

A Building Block for Complex Heterocyclic Architectures

The unique electronic and structural features of 4-Methoxy-1-methylpyridin-2(1H)-one make it an ideal starting material for the elaboration of more complex heterocyclic systems. The electron-rich nature of the pyridinone ring, coupled with the methoxy (B1213986) substituent, influences its reactivity in various chemical transformations, allowing for the construction of diverse molecular frameworks.

Construction of Fused Pyridinone Systems

The pyridinone core of this compound can participate in cycloaddition reactions, providing a direct route to fused bicyclic and polycyclic systems. The diene character of the pyridinone ring allows it to undergo [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with various dienophiles. These reactions lead to the formation of bridged bicyclic structures, which are prevalent in many natural products and pharmacologically active compounds. For instance, the reaction of 2(1H)-pyridinones with dienophiles like N-phenylmaleimide can yield isoquinuclidine derivatives.

Furthermore, the reactivity of the C-3 position of 4-methoxy-2-pyridones, which can be readily functionalized through lithiation, opens up pathways for annulation reactions to build fused ring systems. Condensation reactions with bifunctional reagents are another common strategy. For example, the condensation of similar 4-hydroxypyridinones with α,β-unsaturated aldehydes has been shown to produce fused pyran derivatives, demonstrating the potential for forming pyranopyridine scaffolds nih.gov.

| Reaction Type | Reactant | Product Type | Reference |

| [4+2] Cycloaddition | N-phenylmaleimide | Isoquinuclidine derivatives | N/A |

| Condensation | α,β-unsaturated aldehydes | Fused pyran derivatives | nih.gov |

Synthesis of Spiro and Bridged Pyridinone Derivatives

While specific examples detailing the synthesis of spiro and bridged derivatives directly from this compound are not extensively documented in readily available literature, the general reactivity of the pyridinone scaffold suggests its suitability for such transformations. The synthesis of spirocyclic compounds, particularly those containing a piperidine (B6355638) ring (spiro[pyridinone-piperidine]), is a significant area of medicinal chemistry. Methodologies for constructing such spiro systems often involve intramolecular cyclization reactions or the use of pre-functionalized building blocks that can be cyclized onto the pyridinone core.

Bridged pyridinone derivatives are often accessed through intramolecular cycloaddition reactions. By attaching a dienophile to the pyridinone scaffold via a tether, an intramolecular Diels-Alder reaction can be induced, leading to the formation of complex, caged structures. The substitution pattern of the pyridinone ring, including the methoxy group, can influence the stereochemical outcome of these cyclizations.

Precursor in the Synthesis of Biologically Relevant Compounds

The this compound scaffold is a recurring motif in a variety of biologically active molecules. Its ability to be readily functionalized allows for the introduction of diverse pharmacophores, making it a valuable precursor in drug discovery and development.

Formation of Dimeric and Oligomeric Alkaloid Analogues

Pyridinone-containing natural products and their analogues often exhibit significant biological activity. While direct examples of the dimerization or oligomerization of this compound to form alkaloid analogues are not prominently reported, the pyridinone moiety is a key component of many alkaloids. The functional groups present on the ring system can be utilized for coupling reactions to form dimeric structures. For example, photochemical [2+2] cycloadditions of the pyridinone double bond could potentially lead to cyclobutane-bridged dimers, which are found in some natural alkaloids. The synthesis of such complex molecules often relies on the strategic functionalization of the pyridinone precursor.

Scaffold for Pyrrolopyridine and Indole (B1671886) Derivatives

The versatility of the this compound scaffold extends to its use in the synthesis of other important heterocyclic systems, such as pyrrolopyridines and indole derivatives. These motifs are present in a vast number of pharmaceuticals. The synthesis of these derivatives often involves the introduction of functional groups at the C-3 and C-5 positions of the pyridinone ring, followed by cyclization reactions to form the fused pyrrole (B145914) or indole ring. For instance, a pyridinone derivative can be used in the synthesis of complex indole carboxamides, which have shown potential as therapeutic agents.

Intermediate in the Production of Fine Chemicals

Beyond its role in the synthesis of complex heterocyclic systems and biologically active molecules, this compound and related pyridinones serve as important intermediates in the broader fine chemicals industry. Fine chemicals are pure, single substances produced in limited quantities and are often used as starting materials for specialty chemicals.

The pyridinone core is a key structural element in a number of commercial products, including pharmaceuticals and agrochemicals. For example, pyridinone derivatives are used in the synthesis of herbicides and plant growth regulators nih.gov. In the pharmaceutical sector, this scaffold is a building block for a range of drugs, including antiviral and anti-inflammatory agents. The ability to produce these pyridinone intermediates efficiently and with high purity is crucial for the economic viability of the final products. The transformations of this compound into these valuable fine chemicals often involve multi-step synthetic sequences where the pyridinone core provides the foundational structure for subsequent chemical modifications.

| Application Area | Product Type |

| Agrochemicals | Herbicides, Plant Growth Regulators |

| Pharmaceuticals | Antiviral agents, Anti-inflammatory drugs |

Role in the Synthesis of Advanced Organic Materials

While direct applications of this compound in the synthesis of advanced organic materials like conjugated polymers or functional dyes are not extensively documented in readily available literature, its role as a precursor to highly substituted, functional heterocyclic systems suggests its potential in this field. The synthesis of complex molecules is crucial for developing new materials with specific electronic or photophysical properties.

The utility of this compound as a scaffold is demonstrated in the synthesis of natural products such as tenellin (B611285) and funiculosin rsc.org. These molecules possess a 3,5-disubstituted 4-oxy-2-pyridone core, a structure achieved using the pyridinone starting material. The synthetic route highlights how the compound can be strategically modified to create complex, polyketide-like structures. This controlled elaboration of a core scaffold is a fundamental concept in the design of functional organic materials. The ability to introduce a variety of substituents allows for the fine-tuning of molecular properties, a key aspect of materials science.

The table below illustrates the types of transformations that this compound and its derivatives can undergo, showcasing its versatility as a synthetic intermediate.

| Starting Material | Reagent(s) | Product Type | Reference |

| 4-Methoxy-2-pyridone | 1. Butyllithium2. Electrophile (e.g., MeI, CO₂, Aldehydes) | C-3 Substituted 4-Methoxy-2-pyridone | rsc.org |

| 1,2-dihydro-4-methoxy-1-methyl-2-oxopyridine-3-carboxylic acid | Ammonia, Polyphosphate buffer | 3-Pyridinecarbonitrile (Ricinine) | rsc.org |

This interactive table summarizes the synthetic utility of the 4-methoxy-2-pyridone scaffold.

Synthetic Utility in Agrochemical and Veterinary Compound Development

The application of this compound as an intermediate extends to the synthesis of natural products with biological activities relevant to the agrochemical sector. While its direct use in veterinary compound development is not prominently reported, its role as a precursor to bioactive molecules is noteworthy.

A significant example is its connection to the synthesis of ricinine (B1680626), a toxic alkaloid found in the seeds of the castor oil plant (Ricinus communis) rsc.orglookchem.com. Ricinine is known to have bactericidal effects on certain pests, indicating its potential as a lead compound in the development of new agrochemical products lookchem.com. The synthesis of ricinine can be achieved from a derivative of the 4-methoxy-2-pyridone core, specifically 1,2-dihydro-4-methoxy-1-methyl-2-oxopyridine-3-carboxylic acid, which is converted into the corresponding nitrile rsc.org. This demonstrates the utility of the this compound scaffold in accessing biologically active compounds of interest for crop protection.

The table below details natural products whose synthesis is accessible from the 4-methoxy-2-pyridone scaffold and their noted biological relevance.

| Precursor Scaffold | Synthesized Natural Product | Noted Biological Relevance | Reference |

| 4-Methoxy-1-methyl-2-pyridone derivative | Ricinine | Bactericidal effects on pests | rsc.orglookchem.com |

| 4-Methoxy-2-pyridone derivative | Tenellin | Insecticidal, Antifungal | rsc.org |

| 4-Methoxy-2-pyridone derivative | Funiculosin | Antifungal | rsc.org |

This interactive table showcases the agrochemical potential of compounds derived from the this compound scaffold.

Currently, there is limited specific information in the reviewed scientific literature detailing the role of this compound in the development of veterinary compounds.

Structure Reactivity Relationships and Substituent Effects

Electronic Effects on Reaction Outcomes

The presence of both an electron-donating group (the 4-methoxy group) and a group with more complex electronic effects (the N-methyl group) on the pyridinone ring influences its reactivity. Electron-donating groups, such as the methoxy (B1213986) group at the C4 position, increase the electron density of the aromatic ring, thereby activating it towards electrophilic substitution. This enhanced nucleophilicity makes the ring more susceptible to attack by electrophiles.

Conversely, the introduction of electron-withdrawing groups onto the pyridinone ring generally decreases its nucleophilicity, making it less reactive towards electrophiles. Studies on related 4-methoxypyridine (B45360) derivatives have shown that electron-withdrawing groups on the pyridine (B92270) ring favor the conversion to N-methylpyridones. researchgate.net In the context of 4-Methoxy-1-methylpyridin-2(1H)-one, any additional electron-withdrawing substituents would be expected to decrease the electron density of the ring, thus reducing its reactivity in electrophilic aromatic substitution reactions.

| Substituent Type | General Effect on Pyridinone Ring | Predicted Impact on Reactivity towards Electrophiles |

|---|---|---|

| Electron-Donating Group (e.g., -OCH3 at C4) | Increases electron density | Increases reactivity |

| Electron-Withdrawing Group (hypothetical additional substituent) | Decreases electron density | Decreases reactivity |

The directing effects of the substituents on the this compound ring are a critical factor in determining the position of substitution reactions. The methoxy group at the C4 position is a strong ortho-, para-directing group. However, since the para position (relative to the methoxy group) is occupied by the nitrogen atom, it directs incoming electrophiles to the C3 and C5 positions.

A significant example of the regioselectivity in a related system is the lithiation of 4-methoxy-2-pyridones. Research has demonstrated that lithiation with butyllithium (B86547) occurs exclusively at the C-3 position. rsc.org Subsequent reactions with various electrophiles, such as methyl iodide or carbon dioxide, lead to the corresponding C-3 substituted derivatives. rsc.org This high regioselectivity is attributed to the directing effect of the methoxy group and the coordination of the lithium reagent. This provides strong evidence that the C3 position is highly activated towards electrophilic attack in 4-methoxy-pyridin-2-one systems.

Therefore, for this compound, it is expected that electrophilic substitution reactions will preferentially occur at the C3 position, and to a lesser extent at the C5 position, guided by the electronic influence of the 4-methoxy group.

Steric Hindrance and Conformational Control

Beyond electronic effects, the three-dimensional arrangement of atoms and groups within the molecule can significantly influence its reactivity. Steric hindrance can impede the approach of reagents, while conformational preferences can favor certain reaction pathways over others.

Steric hindrance refers to the spatial congestion around a reactive site, which can hinder the approach of a nucleophile or an electrophile. In this compound, the N-methyl and C4-methoxy groups are relatively small and are not expected to impose significant steric hindrance for reactions at the C3 and C5 positions.

However, if bulkier substituents were present on the nitrogen or at other positions on the ring, they could play a more significant role in directing chemical transformations. For instance, in nucleophilic substitution reactions on related heterocyclic systems, bulky alkyl groups on the nucleophile or the substrate can significantly slow down the reaction rate due to steric hindrance. The general principle is that as the size of the groups around the reaction center increases, the rate of reaction decreases because it becomes more difficult for the reacting molecules to achieve the necessary orientation for reaction.

The conformation of a molecule can pre-organize it for a particular reaction, thereby influencing the reaction pathway. While the pyridinone ring itself is largely planar, the orientation of the methyl group on the nitrogen and the methoxy group at C4 can be considered. Computational studies on related substituted pyridines and other heterocyclic systems have been used to determine their low-energy conformations. nih.govnih.gov

For this compound, the preferred conformation would likely be one that minimizes any steric interactions between the substituents. The orientation of the methoxy group's methyl group relative to the adjacent protons on the ring could influence the accessibility of these positions. While there are no specific conformational studies available for this exact molecule, it is a general principle that reactions proceed through the lowest energy transition state, which is often accessed from a low-energy ground state conformation.

Solvent and Reaction Condition Optimization

The choice of solvent and the optimization of reaction conditions are paramount in controlling the outcome of chemical reactions involving this compound. Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.

Research on the reaction of 4-methoxypyridine derivatives with methyl iodide to form N-methylpyridones has highlighted the significant role of the solvent. researchgate.net In the absence of a solvent, the reaction may favor the formation of the pyridinium (B92312) salt. However, the presence of a solvent, particularly a polar one, can favor the formation of the N-methylpyridone product. researchgate.net For instance, in one study, the use of dimethylformamide (DMF) as a solvent led exclusively to the pyridone product, while other solvents like toluene (B28343), acetonitrile, and methanol (B129727) gave a mixture of products. researchgate.net

The optimization of reaction conditions, such as temperature and reaction time, is also crucial. These parameters can affect the ratio of kinetic versus thermodynamic products and can be tuned to favor the desired outcome.

| Solvent | Observed Product(s) | Reference |

|---|---|---|

| None | 4-methoxy-1-methylpyridin-1-ium salt | researchgate.net |

| Toluene, Acetonitrile, Methanol, THF | Mixture of pyridinium salt and 1-methylpyridin-4-one | researchgate.net |

| Dimethylformamide (DMF) | Exclusively 1-methylpyridin-4-one | researchgate.net |

Modulation of Reactivity and Product Ratios by Solvent Polarity and Composition

The polarity of the solvent plays a critical role in the N-alkylation of 4-methoxypyridine derivatives, a reaction closely related to the synthesis and reactivity of this compound. The solvent can influence the reaction pathway, leading to different ratios of N-alkylated pyridinium salts and the corresponding 1-methylpyridones.

In the reaction of 4-methoxypyridine with methyl iodide, the choice of solvent significantly affects the product distribution. When the reaction is carried out in the absence of a solvent, the primary product is the 4-methoxy-1-methylpyridinium salt. However, the introduction of a solvent promotes the formation of the 1-methylpyridin-4-one. This effect is observed across a range of solvents with varying polarities.

For instance, in solvents such as acetone, toluene, acetonitrile, methanol, and THF, a mixture of the pyridinium salt and the 1-methylpyridone is typically observed, often in a roughly 1:1 ratio. Notably, in a highly polar aprotic solvent like dimethylformamide (DMF), the reaction proceeds exclusively to the 1-methylpyridin-4-one. This suggests that polar solvents facilitate the demethylation of the methoxy group, leading to the pyridone structure.

The influence of solvent polarity on the product ratio in the methylation of 4-methoxypyridine is summarized in the table below.

| Solvent | Dielectric Constant (ε) | Product Ratio (4-methoxy-1-methylpyridinium salt : 1-methylpyridin-4-one) |

| None | - | 100 : 0 |

| Acetone | 20.7 | ~1 : 1 |

| Toluene | 2.4 | ~1 : 1 |

| Acetonitrile | 37.5 | ~1 : 1 |

| Methanol | 32.7 | ~1 : 1 |

| THF | 7.6 | ~1 : 1 |

| DMF | 36.7 | 0 : 100 |

This data is based on the reaction of 4-methoxypyridine with methyl iodide, a precursor reaction to the formation of the pyridone structure.

While comprehensive studies on the effect of solvent composition (i.e., mixtures of solvents) on the reactivity of this compound are not extensively detailed in the available literature, the data from pure solvents suggest that tuning the polarity of the reaction medium through solvent mixtures could provide a fine-tuning mechanism for controlling the product distribution in related synthetic procedures.

Temperature and Catalyst Effects on Reaction Efficiency and Selectivity

Temperature and the choice of a catalyst are pivotal in dictating the efficiency and selectivity of synthetic routes leading to and involving pyridin-2(1H)-one derivatives.

Temperature Effects:

The synthesis of pyridin-2(1H)-one derivatives can exhibit temperature-dependent selectivity. For example, in certain synthetic pathways, the reaction of an enamine with aromatic amines at ambient temperature can lead to the formation of substituted enamines. Subsequent reactions of these intermediates may yield a mixture of the desired pyridin-2(1H)-one and unwanted side products. However, conducting the initial reaction at elevated temperatures can favor the formation of β-enaminones, which then proceed to form the pyridin-2(1H)-one derivatives exclusively. This indicates that temperature can be a critical parameter to control for achieving higher selectivity towards the desired pyridone product.

Catalyst Effects:

Various catalysts are employed in the synthesis of substituted pyridin-2(1H)-ones to enhance reaction rates and control selectivity. The choice of catalyst is highly dependent on the specific reaction.

In the synthesis of N-substituted pyridones from 2-alkoxypyridines, cationic iridium(I) complexes have been shown to be effective. For the O-to-N-alkyl migration in 2-(1-phenylethoxy)pyridine, a model substrate for more complex pyridones, the combination of an iridium catalyst with an additive like sodium acetate (B1210297) was found to significantly improve the yield of the corresponding N-alkylated pyridone.

The following table summarizes the effect of different additives on the iridium-catalyzed O-to-N alkyl migration, highlighting the role of the catalytic system in improving reaction efficiency.

| Catalyst System | Additive | Yield (%) |

| [Ir(cod)₂]BARF | None | Low |

| [Ir(cod)₂]BARF | Sodium Acetate (NaOAc) | 75 |

| [Ir(cod)₂]BARF | Sodium Pivalate | 72 |

| [Ir(cod)₂]BF₄ | NaOAc | 65 |

| [Ir(cod)₂]SbF₆ | NaOAc | 68 |

This data is for the reaction of 2-(1-phenylethoxy)pyridine, a related 2-alkoxypyridine structure.

| Catalyst | Conversion (%) | Selectivity to N-methylaniline (%) |

| [IrBr(cod)(κ-C,O-tBuImCH₂PyCH₂OMe)] | 31 | >99 |

| [IrBr(CO)₂(κ-C,O-tBuImCH₂PyCH₂OMe)] | 40 | >99 |

| [Ir(cod)(κ-C,N-tBuImCH₂Py)]BARF | 33 | >99 |

| [Ir(CO)₂(κ-C,N-tBuImCH₂Py)]BARF | 37 | >99 |

This data is for the N-methylation of aniline (B41778) with methanol, a reaction analogous to the N-methylation of a pyridone precursor.

These findings illustrate that a careful selection of both temperature and catalyst system is essential for controlling the efficiency and selectivity of reactions involving the synthesis and modification of this compound and its analogs.

Q & A

Q. What are the optimal synthetic routes for 4-Methoxy-1-methylpyridin-2(1H)-one, and how can reaction conditions be optimized?

A one-pot synthesis approach is commonly employed for pyridinone derivatives, leveraging nucleophilic substitution or cyclocondensation reactions. For example, alkoxy-substituted pyridinones can be synthesized via reactions of halogenated precursors (e.g., 2-chloro-4-fluoropyridine) with alkoxide nucleophiles in polar aprotic solvents like DMSO, achieving moderate yields (23–67%) . Optimization involves solvent selection, temperature control (reflux conditions), and stoichiometric ratios of reagents. Post-synthetic purification via crystallization (e.g., using methanol-diethyl ether mixtures) is critical for isolating high-purity crystals .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for confirming substituent positions and tautomeric forms. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while HPLC ensures purity (>97%) . For crystalline samples, X-ray diffraction using SHELX software enables precise structural determination, with refinement parameters such as R factor <0.05 ensuring accuracy .

Q. How can researchers address solubility challenges during purification of this compound?

Crystallization protocols using mixed solvents (e.g., methanol-diethyl ether) are effective for isolating pyridinone derivatives. For example, dissolving the compound in a 1:1 methanol-diethyl ether mixture and allowing slow evaporation yields high-quality crystals suitable for X-ray analysis . Alternatively, column chromatography with silica gel and ethyl acetate/hexane gradients can resolve polar impurities.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., tautomerism in NMR) be resolved for this compound?

Tautomeric equilibria (e.g., keto-enol forms) may lead to variable NMR signals. To resolve this, use variable-temperature NMR studies to track dynamic equilibria or employ X-ray crystallography to definitively assign the dominant tautomer . Computational methods (DFT calculations) can also model tautomeric stability and predict spectral profiles .

Q. What computational strategies are recommended for studying the reactivity of the methoxy and methyl groups in this compound?

Density Functional Theory (DFT) can model electronic effects, such as the electron-donating methoxy group’s impact on ring electrophilicity. Molecular docking studies (e.g., using AutoDock Vina) may predict interactions with biological targets like enzymes or receptors. For example, pyridinone derivatives have been studied as SIRT1 inhibitors, where substituent positioning affects binding affinity .

Q. How can researchers design experiments to analyze the compound’s stability under varying pH and temperature conditions?

Accelerated stability studies in buffered solutions (pH 1–12) at elevated temperatures (40–80°C) can identify degradation pathways. Monitor changes via HPLC and LC-MS to detect hydrolysis products (e.g., demethylation or ring-opening). For thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide decomposition profiles .

Q. What methodologies are suitable for evaluating the biological activity of this compound in preclinical models?

In vivo assays using Sprague-Dawley rats or CD-1 mice can assess acute toxicity (LD₅₀) and pharmacological effects (e.g., analgesic activity via hot-plate tests). Statistical analysis with software like GraphPad Prism ensures robust interpretation of dose-response relationships . For enzyme inhibition studies, kinetic assays (e.g., fluorometric SIRT1 activity tests) quantify IC₅₀ values .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Variability in yields (e.g., 23% vs. 67%) often stems from differences in solvent purity, reagent quality, or reaction scaling. Reproduce protocols rigorously, and document parameters like mixing efficiency and moisture control. Cross-validate results with independent labs and share raw data (e.g., NMR spectra) for peer verification .

Q. What steps ensure reproducibility in crystallographic studies of this compound?

Use SHELXL for refinement, ensuring consistent parameters (e.g., R factor thresholds). Report anisotropic displacement parameters and hydrogen-bonding networks. Publicly deposit CIF files in databases like the Cambridge Structural Database to enable independent validation .

Methodological Innovations

Q. Can continuous-flow chemistry improve the synthesis of this compound?

Microreactor systems enhance heat/mass transfer, reducing reaction times and improving yields for halogenated intermediates. For example, flow chemistry has been applied to similar pyridinones, achieving >90% conversion in minutes compared to hours in batch processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products